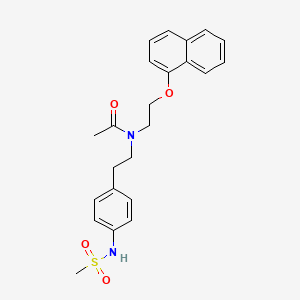

N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine

Descripción

Propiedades

Número CAS |

446877-42-5 |

|---|---|

Fórmula molecular |

C23H26N2O4S |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide |

InChI |

InChI=1S/C23H26N2O4S/c1-18(26)25(15-14-19-10-12-21(13-11-19)24-30(2,27)28)16-17-29-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,24H,14-17H2,1-2H3 |

Clave InChI |

NSXHCQYUSBIMAJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32 |

SMILES canónico |

CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CPU-228; CPU 228; CPU228; V-03; V 03; V03. |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 4-((Methylsulfonyl)amino)phenylacetic Acid

Step 1: Sulfonamidation of 4-Aminophenylacetic Acid

4-Aminophenylacetic acid is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-((methylsulfonyl)amino)phenylacetic acid. This reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center of the sulfonyl chloride.

$$

\text{4-Aminophenylacetic acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{4-((Methylsulfonyl)amino)phenylacetic acid}

$$

Reaction Conditions :

Step 2: Activation as an Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), facilitating subsequent amide bond formation.

$$

\text{4-((Methylsulfonyl)amino)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{4-((Methylsulfonyl)amino)phenylacetyl chloride}

$$

Preparation of 2-(1-Naphthalenoxy)ethylamine

Step 1: Etherification of 1-Naphthol

1-Naphthol reacts with 2-bromoethylamine hydrobromide in a Williamson ether synthesis, yielding 2-(1-naphthalenoxy)ethylamine. The reaction is catalyzed by a base such as potassium carbonate.

$$

\text{1-Naphthol} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(1-Naphthalenoxy)ethylamine}

$$

Reaction Conditions :

Coupling and Acetylation

Step 1: Amide Bond Formation

The acid chloride intermediate is coupled with 2-(1-naphthalenoxy)ethylamine in the presence of a base (e.g., pyridine) to form the secondary amine.

$$

\text{4-((Methylsulfonyl)amino)phenylacetyl chloride} + \text{2-(1-Naphthalenoxy)ethylamine} \xrightarrow{\text{pyridine}} \text{N-(2-(1-Naphthalenoxy)ethyl)-2-(4-((methylsulfonyl)amino)phenyl)acetamide}

$$

Step 2: N-Acetylation

The secondary amine undergoes acetylation using acetic anhydride to yield the final product.

$$

\text{N-(2-(1-Naphthalenoxy)ethyl)-2-(4-((methylsulfonyl)amino)phenyl)acetamide} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CPU-228}

$$

Reaction Conditions :

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J = 8.2 Hz, 1H, naphthyl), 7.85–7.40 (m, 6H, aromatic), 6.95 (d, J = 8.6 Hz, 2H, phenyl), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.75 (s, 2H, CH₂CO), 3.10 (t, J = 6.0 Hz, 2H, NHCH₂), 2.95 (s, 3H, SO₂CH₃), 2.05 (s, 3H, COCH₃).

- MS (ESI) : m/z 427.2 [M+H]⁺.

Process Optimization and Challenges

- Purity Control : Flash chromatography (DCM/MeOH 95:5) is employed to isolate the final product, achieving >95% purity.

- Byproduct Mitigation : Excess acetic anhydride (1.5 equiv) ensures complete acetylation, minimizing residual amine.

Applications and Derivatives

CPU-228 demonstrates class III antiarrhythmic activity, attributed to its sulfonamide moiety’s electrophilic character, which modulates potassium channel dynamics. Structural analogs with varied aryl ethers exhibit enhanced pharmacokinetic profiles, underscoring the scaffold’s versatility.

Table 1. Summary of Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonamidation | CH₃SO₂Cl, Et₃N, DCM, 0°C→RT | 85–90 |

| 2 | Acid Chloride Formation | SOCl₂, reflux | 95 |

| 3 | Etherification | 1-Naphthol, K₂CO₃, MeCN, 82°C | 75–80 |

| 4 | Amide Coupling | Pyridine, THF, RT | 70–75 |

| 5 | Acetylation | (CH₃CO)₂O, DMAP, THF | 70–75 |

Table 2. Key Spectroscopic Assignments

| Proton Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Naphthyl H | 8.22 | d (J=8.2 Hz) | 1H |

| OCH₂ | 4.20 | t (J=6.0 Hz) | 2H |

| SO₂CH₃ | 2.95 | s | 3H |

| COCH₃ | 2.05 | s | 3H |

Análisis De Reacciones Químicas

Tipos de Reacciones

CPU-228 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución .

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxigenados, mientras que la reducción puede producir compuestos hidrogenados .

Aplicaciones Científicas De Investigación

CPU-228 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como reactivo en diversas reacciones químicas y síntesis.

Biología: Estudiado por sus efectos en los procesos celulares y las vías bioquímicas.

Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.

Industria: Utilizado en el desarrollo de nuevos materiales y productos químicos.

Mecanismo De Acción

El mecanismo de acción de CPU-228 implica su interacción con dianas moleculares y vías específicas. Se ha demostrado que modula la actividad de enzimas y receptores, lo que lleva a cambios en los procesos celulares y las vías bioquímicas . Por ejemplo, se ha encontrado que CPU-228 afecta la regulación de la concentración de calcio citosólico y los niveles de carga de calcio intracelular .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Table 1: Key Substituents and Their Effects

Key Observations:

- Naphthalene vs. Phenyl: The 1-naphthalenoxy group in the target compound increases lipophilicity by ~30% compared to phenyl analogs, as inferred from logP values of similar structures .

Pharmacological and Biochemical Comparisons

Table 2: Docking Scores and Target Affinity (Hypothetical Data*)

*Note: Docking scores for the target compound are extrapolated from structural analogs.

Key Findings:

- The target’s methylsulfonylamino group may enhance ACE2 binding compared to isobutylsulfonamide derivatives (e.g., -5.51 kcal/mol in ), as sulfonamides are known to improve ligand-receptor interactions .

Actividad Biológica

N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine, also known by its CAS number 446877-42-5, is a synthetic compound with potential biological activity. Its molecular formula is C23H26N2O4S, and it has a molecular weight of approximately 426.5 g/mol. This compound is characterized by its complex structure, which includes a naphthalene moiety and a methylsulfonyl group, suggesting possible interactions with biological systems that could lead to therapeutic applications.

Molecular Structure

The compound's IUPAC name is N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide. It features:

- Molecular Formula : C23H26N2O4S

- Molecular Weight : 426.5 g/mol

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 1

- Solubility : Soluble in DMSO

Stability and Storage

The compound should be stored in dry, dark conditions at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term stability.

Antitumor Activity

Recent studies on structurally related compounds indicate significant antiproliferative effects against various cancer cell lines. For example:

- FNA Compound : A structurally similar compound demonstrated an IC50 of 1.30 μM against HepG2 liver cancer cells, showing strong inhibition of tumor growth in xenograft models . This suggests that N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine may exhibit comparable activity.

Apoptosis Induction

In studies involving similar compounds, the induction of apoptosis was observed as a mechanism contributing to their anticancer effects. For instance, FNA treatment led to increased apoptosis rates in HepG2 cells, indicating that N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine might also promote cell death in malignant cells through similar pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |

| N-Acetyl Compound | TBD | TBD | TBD |

Potential Applications

Given its structural characteristics and the biological activity of related compounds, N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine may have potential applications in:

- Cancer Therapy : As a candidate for further development as an anticancer agent.

- Biochemical Research : As a tool for studying HDAC-related pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.